molecular formula C29H28N4O3 B2823823 N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide CAS No. 1030126-65-8

N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide

Cat. No.: B2823823
CAS No.: 1030126-65-8
M. Wt: 480.568
InChI Key: FCPLBYVLCFPFRX-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is a hybrid molecule featuring:

  • An indole core substituted at the 3-position with a piperazine-carbonyl group.
  • A 4-acetylphenyl moiety attached to the piperazine ring.
  • A 4-methylbenzamide group at the indole’s 2-position.

This compound’s design integrates pharmacophores known for interactions with kinases, GPCRs (e.g., serotonin/dopamine receptors), and antimicrobial targets. Its structural complexity allows for diverse binding modes, influenced by steric, electronic, and hydrogen-bonding properties of substituents .

Properties

IUPAC Name

N-[2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-19-7-9-22(10-8-19)28(35)31-26-24-5-3-4-6-25(24)30-27(26)29(36)33-17-15-32(16-18-33)23-13-11-21(12-14-23)20(2)34/h3-14,30H,15-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPLBYVLCFPFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide involves its interaction with specific molecular targets. In the context of medicinal chemistry, it is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function and memory in patients with neurological disorders. The molecular pathways involved include binding to the catalytic active site and peripheral anionic site of acetylcholinesterase, thereby preventing the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Piperazine Substituent Modifications

Table 1: Impact of Piperazine Substituents on Binding and Stability
Compound Name Piperazine Substituent Key Interactions/Effects Source
Target Compound 4-Acetylphenyl Enhanced hydrophobic stacking; acetyl forms hydrogen bonds with Asp381
Compound 4a () N-Methyl Methyl improves steric stability; C-H bonds with Ile360/His361
Compound II () Bulky N-methylphenyl Perpendicular orientation reduces steric clash with ABL kinase
4-(4-Acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide () 4-Chlorophenylamide Chlorine enhances electronegativity but reduces solubility

Key Findings :

  • The 4-acetylphenyl group in the target compound optimizes hydrophobic and polar interactions compared to smaller (e.g., methyl) or bulkier (e.g., N-methylphenyl) substituents .
  • Chlorophenyl analogs () exhibit lower solubility due to halogenated aryl groups, limiting bioavailability .

Benzamide Modifications

Table 2: Benzamide Substituent Effects on Physicochemical Properties
Compound Name Benzamide Substituent Melting Point (°C) Solubility (LogP) Source
Target Compound 4-Methyl ~125–130* 3.2 (predicted)
N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide () 4-Methyl 126.8–128.2 3.1
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide () 4-Chloro 150.6–152.0 4.5
N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide () 2-Naphthyl 193.2–195.0 5.8

Key Findings :

  • The 4-methylbenzamide group balances moderate lipophilicity (LogP ~3.2) and melting point (~125–130°C), favoring drug-like properties compared to halogenated or polyaromatic analogs .
  • Chloro and naphthyl substituents increase LogP significantly, risking poor aqueous solubility .

Indole Core Hybridization

Table 3: Indole Hybridization Strategies
Compound Name Hybrid Structure Biological Activity Source
Target Compound Piperazine-carbonyl-indole Kinase inhibition (ABL), GPCR modulation (5-HT6/D3)
Piperazine-coumarin-indolylcyanoenones () Coumarin-indole Antibacterial (MIC: 2–8 µg/mL)
5-HT6 Receptor Antagonists () Sulfonylindole-piperazine Ca²⁺ mobilization inhibition (IC₅₀: 10–50 nM)

Key Findings :

  • The target compound’s piperazine-carbonyl linker enables flexibility for multi-target engagement, unlike rigid coumarin hybrids () .
  • Sulfonylindole derivatives () prioritize 5-HT6 receptor antagonism, whereas the acetylphenyl group in the target may broaden target selectivity .

Binding Affinity and Selectivity

  • The acetyl group in the target compound’s piperazine moiety mimics ATP’s carbonyl interactions in kinase binding pockets (e.g., ABL), achieving submicromolar IC₅₀ values .
  • Comparatively, fluorophenyl analogs () show stronger electronegativity but weaker hydrophobic packing .

Biological Activity

N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes an indole core, a piperazine ring, and an acetylphenyl group. This unique arrangement is thought to contribute to its biological activity, particularly in relation to its interactions with various biological targets.

Property Details
IUPAC Name N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide
Molecular Formula C29H28N4O3
Molecular Weight 468.56 g/mol
CAS Number 1030126-65-8

Research indicates that N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide exhibits several biological activities:

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which could position it as a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Preliminary studies suggest it may enhance cholinergic transmission by preventing the breakdown of acetylcholine.
  • Antibacterial Activity : Similar compounds have demonstrated antibacterial properties. For instance, derivatives with piperazine moieties have shown effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa. While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential activity .
  • Antioxidant Properties : Some studies indicate that indole derivatives possess antioxidant properties, which may contribute to their neuroprotective effects .

Case Studies and Evaluations

A variety of studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide:

  • Neuroprotective Effects : In vitro studies have shown that indole derivatives can protect neuronal cells from oxidative stress and apoptosis, which is critical in the context of neurodegenerative diseases .
  • Antimicrobial Efficacy : A study on piperazine derivatives revealed promising results against resistant bacterial strains, suggesting that modifications to the piperazine structure could enhance antimicrobial potency .

Comparative Analysis with Similar Compounds

The following table compares N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide with other known acetylcholinesterase inhibitors:

Compound Mechanism Efficacy (IC50) Notes
DonepezilAcetylcholinesterase inhibitor0.5 µMWidely used in Alzheimer's treatment
RivastigmineAcetylcholinesterase inhibitor0.7 µMCarbamate-based, reversible inhibition
N-{...} (current)Acetylcholinesterase inhibitorTBDPotentially selective with reduced side effects

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